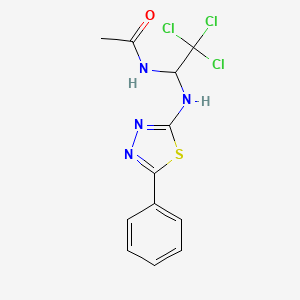

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Méthodes De Préparation

The synthesis of N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N,N’-disubstituted hydrazinecarbothioamide with 2,2,2-trichloro-1-(2-(phenylcarbamothioyl)-hydrazine-1-carbothioamido)ethyl)benzamide. The reaction is typically carried out in the presence of iodine and triethylamine in a dimethylformamide (DMF) medium, resulting in the dehydrosulfurization of the starting material . This method yields the target compound with a high yield of 84%.

Analyse Des Réactions Chimiques

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, triethylamine, and dimethylformamide. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the dehydrosulfurization reaction mentioned earlier results in the formation of the target compound with high purity .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrated that derivatives containing the thiadiazole moiety exhibited significant cytotoxic effects against various human cancer cell lines. For instance, one derivative was shown to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), leading to apoptosis in A431 cancer cells . The mechanism involved the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound's derivatives also display notable antimicrobial properties. Research indicates that several 1,3,4-thiadiazole derivatives possess significant antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria as well as fungal strains. The introduction of specific substituents on the thiadiazole ring has been linked to enhanced antimicrobial efficacy . For example, chlorinated and fluorinated derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide to various biological targets. One study focused on dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. The results indicated that this compound forms strong complexes with DHFR's active site, suggesting its potential as an inhibitor . The binding energy calculated during these studies supports its candidacy for further development as a therapeutic agent.

Potential Applications in Drug Discovery

The versatility of this compound positions it as a promising scaffold for drug discovery. Its structural features allow for modifications that can enhance its biological activity and selectivity. The ongoing exploration of its derivatives could lead to the development of new therapeutic agents targeting cancer and infectious diseases.

Mécanisme D'action

The mechanism of action of N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). By binding to the active site of DHFR, it inhibits the enzyme’s activity, thereby disrupting the synthesis of nucleotides and ultimately leading to the inhibition of cell growth . This mechanism is particularly relevant in the context of its potential antitumor and antimicrobial activities.

Comparaison Avec Des Composés Similaires

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide can be compared with other similar compounds, such as 2,4-dichloro-N-(2,2,2-trichloro-1-((5-phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide While both compounds share the thiadiazole ring and trichloroethyl group, their differences in substituents lead to variations in their chemical properties and biological activities

Activité Biologique

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its efficacy against various biological targets.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of N-phenylhydrazinecarbothioamide with 2,4-dichloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide. The yield of the final product after recrystallization was reported at 84% . The structural confirmation was achieved using techniques such as NMR spectroscopy and X-ray diffraction analysis .

Dihydrofolate Reductase Inhibition

Molecular docking studies have indicated that this compound exhibits strong binding affinity to DHFR. The binding energy was calculated to be −9.0 kcal mol, suggesting a robust interaction with the enzyme's active site . The compound forms three significant hydrogen bonds with key amino acids within the active site: Asp 21, Ser 59, and Tyr 22.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of thiadiazole compounds exhibit varying degrees of antimicrobial activity. For instance, related compounds have shown effective inhibition rates against pathogens such as Xanthomonas oryzae and Fusarium graminearum, with some derivatives achieving inhibition rates exceeding 50% at concentrations of 100 µg/mL . Although specific data for this compound is limited in direct antimicrobial testing, its structural relatives suggest potential efficacy.

Case Study 1: Inhibition of Cancer Cell Lines

Research has indicated that thiadiazole derivatives possess significant antitumor properties. A series of substituted 1,3,4-thiadiazole compounds demonstrated IC50 values against breast cancer cell lines (MDA-MB-231) lower than that of standard treatments such as cisplatin. Notably, certain derivatives exhibited IC50 values as low as 3.3μM, indicating promising anticancer activity .

Case Study 2: Antiviral Properties

Thiadiazole derivatives have also been evaluated for their antiviral activities. Some compounds showed high efficacy against tobacco mosaic virus (TMV), with EC50 values around 30.57μM. These findings suggest that similar structures may confer antiviral properties to this compound .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

N-[2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N4OS/c1-7(20)16-10(12(13,14)15)17-11-19-18-9(21-11)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWYFONHUACUCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(Cl)(Cl)Cl)NC1=NN=C(S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.